molecular formula C51H69NO31 B028609 Acarbose Tridecaacetate CAS No. 117065-98-2

Acarbose Tridecaacetate

Cat. No. B028609
M. Wt: 1192.1 g/mol
InChI Key: DEPYMLFJKYFQBH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

Acarbose and its analogues, including Acarbose Tridecaacetate, are synthesized through complex chemical processes. The oligosaccharide domain of Acarbose has been synthesized using maltosidic acceptors and a new D-fucopyranosyl donor, highlighting the intricate steps involved in creating such molecules. Subsequent modifications lead to derivatives like Acarbose Tridecaacetate, showcasing advancements in synthetic chemistry aimed at improving drug efficacy and specificity (Périon et al., 2003).

Molecular Structure Analysis

The molecular structure of Acarbose comprises a pseudo-tetrasaccharide core with a complex arrangement of hydroxyl groups, which are crucial for its inhibitory action on alpha-glucosidase enzymes. Derivatives like Acarbose Tridecaacetate are modified at specific sites to enhance their interaction with the enzyme, which may involve alterations in the spatial arrangement of these hydroxyl groups and the addition of acetyl groups to improve pharmacokinetic properties. These modifications are designed to enhance the drug's efficacy and reduce gastrointestinal side effects commonly associated with Acarbose (Goldsmith et al., 1987).

Safety And Hazards

Acarbose Tridecaacetate is intended for R&D use only and not for medicinal, household, or other use . In case of accidental ingestion or contact, immediate medical attention is advised .

Future Directions

Acarbose, the parent compound of Acarbose Tridecaacetate, has been used to treat type 2 diabetes for about 30 years . With the rise of type 2 diabetes worldwide, the market demand for Acarbose has also increased . Future research may focus on improving the biosynthesis of Acarbose and its derivatives, as well as exploring their potential therapeutic applications .

properties

IUPAC Name

[4,5-diacetyloxy-3-[3,4-diacetyloxy-6-methyl-5-[[4,5,6-triacetyloxy-3-(acetyloxymethyl)cyclohex-2-en-1-yl]amino]oxan-2-yl]oxy-6-[4,5,6-triacetyloxy-2-(acetyloxymethyl)oxan-3-yl]oxyoxan-2-yl]methyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C51H69NO31/c1-19-37(52-34-15-33(16-66-20(2)53)38(70-23(5)56)43(73-26(8)59)39(34)71-24(6)57)42(72-25(7)58)46(76-29(11)62)49(69-19)82-40-36(18-68-22(4)55)81-51(48(78-31(13)64)45(40)75-28(10)61)83-41-35(17-67-21(3)54)80-50(79-32(14)65)47(77-30(12)63)44(41)74-27(9)60/h15,19,34-52H,16-18H2,1-14H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEPYMLFJKYFQBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OC2C(OC(C(C2OC(=O)C)OC(=O)C)OC3C(OC(C(C3OC(=O)C)OC(=O)C)OC(=O)C)COC(=O)C)COC(=O)C)OC(=O)C)OC(=O)C)NC4C=C(C(C(C4OC(=O)C)OC(=O)C)OC(=O)C)COC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C51H69NO31
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1192.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Acarbose Tridecaacetate

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